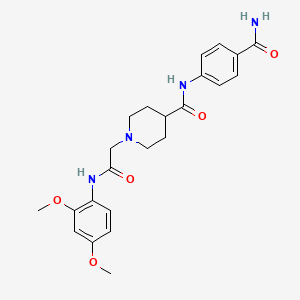
N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(2-fluorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related acetamide derivatives involves multiple steps, starting from primary compounds to the final product through various chemical reactions. For example, novel acetamides have been synthesized using 3-fluoro-4-cyanophenol and other starting materials, leading to compounds with potential anti-inflammatory activity (K. Sunder & Jayapal Maleraju, 2013; Yang Man-li, 2008) (Sunder & Maleraju, 2013); (Man-li, 2008).
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed through various techniques such as NMR, IR, and X-ray crystallography. These analyses reveal the intricate details of the molecular geometry and confirm the synthesized compounds' structures (Boechat et al., 2011) (Boechat et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving acetamide derivatives are diverse, leading to the formation of various compounds with different functional groups. These reactions include amidation, hydrolysis, and condensation, each contributing to the structural diversity and complexity of the synthesized compounds (Liang Xu & M. Trudell, 2005) (Xu & Trudell, 2005).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are determined using standard analytical techniques. These properties are essential for understanding the compound's behavior under different conditions and for potential applications (N. Boechat et al., 2011) (Boechat et al., 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity with other chemical groups and stability under various conditions, are crucial for predicting the compound's interactions and reactions in different environments. These properties are assessed through experimental studies and theoretical calculations (K. Parikh & D. Joshi, 2014) (Parikh & Joshi, 2014).
Applications De Recherche Scientifique
Chemoselective Acetylation for Drug Synthesis
Chemoselective acetylation processes, such as those involving compounds like N-(2-hydroxyphenyl)acetamide, play a crucial role in the synthesis of pharmaceutical drugs, including antimalarial drugs. These processes are optimized using catalysts and specific acyl donors, demonstrating the importance of precise chemical reactions in drug development (Magadum & Yadav, 2018).
Antimicrobial and Anti-inflammatory Compounds
The synthesis of novel acetamide derivatives, such as N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, has shown significant anti-inflammatory activity. These studies highlight the potential of acetamide derivatives in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Energetic Materials Research
Research on compounds like 4-Diazo-2,6-dinitrophenol and 6-Diazo-3-hydroxy-2,4-dinitrophenol demonstrates the exploration of acetamide derivatives in energetic materials. These studies involve the synthesis and analysis of compounds for their thermal stability and sensitivity, contributing to safer and more efficient energetic materials (Klapötke, Preimesser, & Stierstorfer, 2015).
Antipsychotic Agents Development
The development of antipsychotic agents, such as 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, showcases the application of acetamide derivatives in medicinal chemistry. These compounds offer a new avenue for antipsychotic drug development, highlighting the diverse therapeutic potential of acetamide derivatives (Wise et al., 1987).
Coordination Complexes and Antioxidant Activity
Studies on coordination complexes constructed from pyrazole-acetamide derivatives reveal their significance in materials science and medicinal chemistry. These complexes, exhibiting significant antioxidant activity, underline the broad applicability of acetamide derivatives in developing compounds with desirable chemical properties (Chkirate et al., 2019).
Propriétés
IUPAC Name |
2-[4-[4-[[2-(2-fluorophenoxy)acetyl]amino]phenyl]-5-oxotetrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN6O4/c18-13-3-1-2-4-14(13)28-10-16(26)20-11-5-7-12(8-6-11)24-17(27)23(21-22-24)9-15(19)25/h1-8H,9-10H2,(H2,19,25)(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSRHIGBTLKHDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2484621.png)
![4-Amino-9-oxa-1-thiaspiro[5.5]undecane 1,1-dioxide hydrochloride](/img/structure/B2484622.png)
![3-(4-bromophenyl)-5-methyl-9-(2-methylbenzyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2484623.png)


![(1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2484628.png)
![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2484629.png)